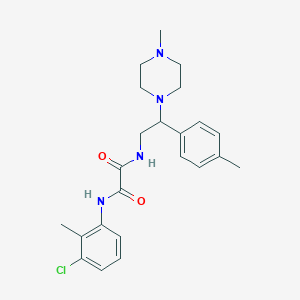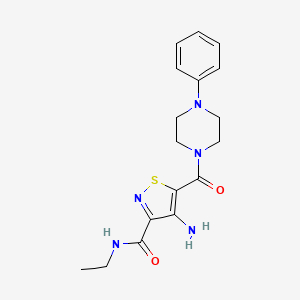![molecular formula C10H15Cl2N3 B2820052 2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;dihydrochloride CAS No. 2418709-84-7](/img/structure/B2820052.png)
2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;dihydrochloride, also known as MEP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of the naturally occurring neurotransmitter serotonin and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DNA Binding and Nuclease Activity
Studies on Cu(II) complexes with tridentate ligands have demonstrated significant DNA binding propensity and nuclease activity, suggesting potential applications in gene therapy and molecular biology research (Kumar et al., 2012).
Catalytic Activities
Research on palladium complexes has revealed their utility as selective catalysts in chemical reactions, such as the ethylene dimerization process. This implies the potential of similar compounds in facilitating industrial-scale chemical syntheses (Nyamato et al., 2015).
Synthesis of Complex Molecules
The synthesis of complex molecules, such as β-aminopyrroles and related heterocycles, from simpler precursors has been explored, highlighting the role of similar compounds in pharmaceutical and agrochemical development (Murata et al., 1978).
Coordination Chemistry
Investigations into the coordination chemistry of ligands, including those related to pyrrole and pyridine, have provided insights into the development of new materials with potential applications in electronics, photonics, and catalysis (Halcrow, 2005).
Pharmaceutical and Agrochemical Intermediates
Nitrogen-containing heterocyclic compounds, such as pyrroles and pyridines, serve as fundamental structures in the design of pharmaceuticals and agrochemicals due to their biological activity, showcasing the broader relevance of compounds like "2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;dihydrochloride" in drug discovery and development (Higasio & Shoji, 2001).
Propiedades
IUPAC Name |
2-(2-methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-7-9-3-2-5-12-10(9)13(8)6-4-11;;/h2-3,5,7H,4,6,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCQXQTVFJDROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCN)N=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B2819969.png)
![Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate](/img/structure/B2819970.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2819971.png)
![7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2819976.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2819980.png)



![tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B2819986.png)



![4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2819990.png)
![5-Methyl-7-[4-(trifluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2819991.png)
